molecular formula C37H36BrCl2N7O3 B11100672 4-(4-benzylpiperidin-1-yl)-6-[(2E)-2-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}hydrazinyl]-N-(4-methoxyphenyl)-1,3,5-triazin-2-amine

4-(4-benzylpiperidin-1-yl)-6-[(2E)-2-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}hydrazinyl]-N-(4-methoxyphenyl)-1,3,5-triazin-2-amine

Cat. No.: B11100672
M. Wt: 777.5 g/mol
InChI Key: UGIUZBNHNCQRRB-YNPASXIJSA-N
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Description

3-BROMO-4-[(2,4-DICHLOROBENZYL)OXY]-5-METHOXYBENZALDEHYDE 1-[4-(4-BENZYLPIPERIDINO)-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple functional groups such as bromine, methoxy, and triazine, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BROMO-4-[(2,4-DICHLOROBENZYL)OXY]-5-METHOXYBENZALDEHYDE 1-[4-(4-BENZYLPIPERIDINO)-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Bromination: Introduction of the bromine atom into the benzaldehyde ring.

    Etherification: Formation of the benzyl ether linkage.

    Hydrazone Formation: Reaction of the aldehyde with hydrazine derivatives to form the hydrazone linkage.

    Triazine Formation: Introduction of the triazine ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-BROMO-4-[(2,4-DICHLOROBENZYL)OXY]-5-METHOXYBENZALDEHYDE 1-[4-(4-BENZYLPIPERIDINO)-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE can undergo various types of chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the aldehyde group to an alcohol.

    Substitution: Halogen substitution reactions, particularly involving the bromine atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., sodium methoxide).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the aldehyde group would yield the corresponding carboxylic acid, while reduction would yield the corresponding alcohol.

Scientific Research Applications

3-BROMO-4-[(2,4-DICHLOROBENZYL)OXY]-5-METHOXYBENZALDEHYDE 1-[4-(4-BENZYLPIPERIDINO)-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-BROMO-4-[(2,4-DICHLOROBENZYL)OXY]-5-METHOXYBENZALDEHYDE 1-[4-(4-BENZYLPIPERIDINO)-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorobenzyl Bromide: A related compound with similar functional groups but lacking the triazine and hydrazone moieties.

    4-(Bromomethyl)-1,2-dichlorobenzene: Another similar compound with a simpler structure.

Uniqueness

3-BROMO-4-[(2,4-DICHLOROBENZYL)OXY]-5-METHOXYBENZALDEHYDE 1-[4-(4-BENZYLPIPERIDINO)-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is unique due to its complex structure, which includes multiple functional groups and rings. This complexity allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C37H36BrCl2N7O3

Molecular Weight

777.5 g/mol

IUPAC Name

6-(4-benzylpiperidin-1-yl)-2-N-[(E)-[3-bromo-4-[(2,4-dichlorophenyl)methoxy]-5-methoxyphenyl]methylideneamino]-4-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C37H36BrCl2N7O3/c1-48-30-12-10-29(11-13-30)42-35-43-36(45-37(44-35)47-16-14-25(15-17-47)18-24-6-4-3-5-7-24)46-41-22-26-19-31(38)34(33(20-26)49-2)50-23-27-8-9-28(39)21-32(27)40/h3-13,19-22,25H,14-18,23H2,1-2H3,(H2,42,43,44,45,46)/b41-22+

InChI Key

UGIUZBNHNCQRRB-YNPASXIJSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCC(CC3)CC4=CC=CC=C4)N/N=C/C5=CC(=C(C(=C5)Br)OCC6=C(C=C(C=C6)Cl)Cl)OC

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCC(CC3)CC4=CC=CC=C4)NN=CC5=CC(=C(C(=C5)Br)OCC6=C(C=C(C=C6)Cl)Cl)OC

Origin of Product

United States

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